N-Acetyl-L-citrulline

Description

Molecular Formula and Stereochemical Configuration

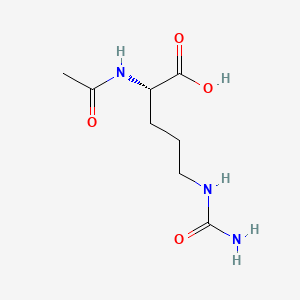

N-Acetyl-L-citrulline possesses the molecular formula C₈H₁₅N₃O₄, with a precisely defined molecular weight of 217.225 daltons according to chemical database records. The compound exhibits a monoisotopic mass of 217.106256 daltons, reflecting its exact atomic composition and isotopic distribution. The stereochemical configuration of this compound is specifically designated as (2S)-2-acetamido-5-(carbamoylamino)pentanoic acid, indicating the L-configuration at the alpha-carbon position. This stereochemical specification is critical for understanding the compound's biological activity and interactions with enzymatic systems.

The structural representation of this compound can be expressed through multiple chemical notation systems. The International Chemical Identifier (InChI) for this compound is InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1. The corresponding InChI Key is WMQMIOYQXNRROC-LURJTMIESA-N, providing a unique identifier for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System (SMILES) notation describes the compound as CC(=O)NC@@HC(=O)O, explicitly showing the stereochemical arrangement and connectivity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₅N₃O₄ | |

| Molecular Weight | 217.225 Da | |

| Monoisotopic Mass | 217.106256 Da | |

| Stereochemical Configuration | (2S) | |

| InChI Key | WMQMIOYQXNRROC-LURJTMIESA-N |

The compound contains one defined stereocenter, specifically at the alpha-carbon position (C-2), which determines its L-configuration. This stereochemical arrangement is fundamental to the compound's identity as the L-enantiomer of N-acetylcitrulline, distinguishing it from potential racemic mixtures or D-enantiomers. The absolute configuration at this position influences the compound's interaction with biological systems and its role in metabolic pathways. The stereochemical integrity of this compound is maintained through careful synthetic procedures and is verified through various analytical techniques including nuclear magnetic resonance spectroscopy and crystallographic analysis.

Comparative Analysis of Acetylated Citrulline Derivatives

This compound represents one member of a broader family of acetylated amino acid derivatives, each with distinct structural and functional characteristics. The compound is systematically classified as L-Ornithine, N2-acetyl-N5-(aminocarbonyl)-, indicating its relationship to ornithine through specific substitution patterns. Alternative nomenclature includes N(2)-Acetyl-N(5)-carbamoyl-L-ornithine and N~2~-Acetyl-N~5~-carbamoyl-L-ornithine, reflecting the multiple functional groups present in the molecule. These naming conventions highlight the dual nature of the compound as both an acetylated ornithine derivative and a modified citrulline structure.

The deprotonated form of this compound, known as N-acetyl-L-citrullinate, represents the predominant ionic species at physiological pH values around 7.3. This anionic form has the molecular formula C₈H₁₄N₃O₄⁻ and a molecular weight of 216.21 daltons, differing from the parent compound by the loss of a proton from the carboxyl group. The existence of this ionized form is significant for understanding the compound's behavior in aqueous environments and its interactions with charged biological molecules. The pKa values and ionization states of this compound influence its solubility, transport properties, and enzymatic interactions in biological systems.

Comparative structural analysis reveals that this compound differs from its parent compound L-citrulline through the addition of an acetyl group at the amino terminus. L-citrulline itself has the molecular formula C₆H₁₃N₃O₃ and serves as the precursor for this compound synthesis. The acetylation process involves the addition of a C₂H₃O unit, specifically an acetyl group (CH₃CO-), to the alpha-amino group of citrulline. This modification significantly alters the compound's chemical properties, including its charge distribution, hydrogen bonding patterns, and enzymatic recognition sites. The acetyl group provides additional hydrophobic character to the molecule while maintaining the essential ureido group that characterizes citrulline derivatives.

| Compound | Molecular Formula | Molecular Weight (Da) | Key Structural Difference |

|---|---|---|---|

| L-Citrulline | C₆H₁₃N₃O₃ | 175.19 | Parent compound |

| This compound | C₈H₁₅N₃O₄ | 217.225 | Addition of acetyl group |

| N-acetyl-L-citrullinate | C₈H₁₄N₃O₄⁻ | 216.21 | Deprotonated carboxyl |

The enzymatic relationship between these compounds is mediated by specific deacetylase enzymes that can convert this compound back to L-citrulline through hydrolytic cleavage of the acetyl group. This reversible modification represents an important regulatory mechanism in arginine biosynthesis pathways, allowing cells to control the availability of citrulline and related metabolites. The structural modifications present in acetylated derivatives also affect their recognition by transport proteins and metabolic enzymes, creating distinct biological roles for each compound form.

Crystallographic and Spectroscopic Characterization

Crystallographic studies of this compound and related deacetylase enzymes have provided detailed three-dimensional structural information about molecular interactions and conformational arrangements. High-resolution crystal structures have been obtained at 1.75 Ångström resolution using multiple-wavelength anomalous dispersion techniques with selenomethionine-substituted proteins. These crystallographic investigations have revealed the precise atomic positions and intermolecular interactions that govern the compound's behavior in the solid state. The crystal structures demonstrate that this compound adopts specific conformational arrangements that optimize hydrogen bonding networks and minimize steric clashes between functional groups.

Nuclear magnetic resonance spectroscopy has been extensively employed to characterize this compound in solution state, providing detailed information about its dynamic behavior and conformational flexibility. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy performed at 300 megahertz in deuterium oxide solution has yielded comprehensive peak assignments for all hydrogen atoms in the molecule. The spectroscopic data reveals characteristic chemical shift patterns for the acetyl methyl group, the alpha-proton, the methylene protons of the alkyl chain, and the ureido group protons. Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy provides complementary information about the carbon framework and electronic environment of each carbon atom.

Mass spectrometric analysis using various ionization techniques has enabled precise molecular weight determination and structural fragmentation studies of this compound. Collision cross section measurements predict specific values for different ionization states of the molecule, including [M+H]⁺ at 149.3 Ų, [M+Na]⁺ at 152.5 Ų, and [M-H]⁻ at 147.4 Ų. These measurements provide valuable information about the three-dimensional shape and size of the molecule in the gas phase. Additional mass spectrometric fragmentation patterns help confirm structural assignments and identify characteristic neutral losses associated with specific functional groups.

| Spectroscopic Technique | Key Parameters | Observed Values |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Chemical Shifts (ppm) | 1.6-3.8 ppm range |

| Mass Spectrometry | [M+H]⁺ m/z | 218.11354 |

| Collision Cross Section | [M+H]⁺ CCS | 149.3 Ų |

| Collision Cross Section | [M-H]⁻ CCS | 147.4 Ų |

Infrared spectroscopy provides information about the vibrational modes and functional groups present in this compound, particularly the characteristic absorption bands associated with amide bonds, carboxyl groups, and ureido functionalities. The infrared spectrum reveals distinct absorption bands corresponding to carbon-hydrogen stretching, carbon-oxygen stretching, nitrogen-hydrogen bending, and carbonyl stretching vibrations. These spectroscopic signatures serve as fingerprints for compound identification and purity assessment. The combination of multiple spectroscopic techniques provides a comprehensive characterization of this compound structure, confirming the proposed molecular formula and stereochemical configuration while revealing important details about molecular dynamics and intermolecular interactions.

Properties

IUPAC Name |

(2S)-2-acetamido-5-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQMIOYQXNRROC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349676 | |

| Record name | N-ACETYL-L-CITRULLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-alpha-Acetyl-L-citrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33965-42-3 | |

| Record name | α-N-Acetylcitrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33965-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ACETYL-L-CITRULLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-Acetyl-L-citrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-L-Citrulline can be synthesized through the acetylation of L-citrulline. The process involves the reaction of L-citrulline with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic and fermentative methods. Corynebacterium glutamicum, a bacterium commonly used in amino acid production, can be genetically engineered to overproduce L-citrulline, which is then acetylated to form this compound. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-Citrulline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to L-citrulline.

Substitution: This compound can participate in substitution reactions where the acetyl group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the amino acid structure .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of L-citrulline, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Cardiovascular Health

Mechanism of Action

N-Acetyl-L-citrulline is known to enhance nitric oxide production in the body. Nitric oxide plays a crucial role in vascular health by promoting vasodilation, which improves blood flow and reduces blood pressure. The compound acts by increasing the availability of L-arginine, a precursor to nitric oxide synthesis, thereby enhancing endothelial function and reducing oxidative stress.

Clinical Studies

- A study demonstrated that this compound supplementation improved endothelial function in patients with hypertension by restoring nitric oxide levels and reducing oxidative stress markers .

- Another clinical trial found that patients receiving this compound showed significant improvements in brachial artery flow-mediated dilation, indicating enhanced vascular health .

Metabolic Disorders

Insulin Sensitivity and Diabetes

Research indicates that this compound may improve insulin sensitivity and glucose metabolism. In rodent models of diabetes, supplementation has been shown to reduce hyperglycemia and improve lipid profiles .

Obesity and Inflammation

In obese individuals, this compound has been associated with decreased levels of inflammatory markers and improved metabolic profiles. This suggests potential benefits for individuals suffering from metabolic syndrome .

Exercise Performance

Endurance and Recovery

this compound is often marketed as a supplement for enhancing athletic performance. Studies have shown that it can reduce muscle soreness and improve recovery times after intense exercise by enhancing blood flow and nutrient delivery to muscles .

Case Study: Athletes

A double-blind placebo-controlled trial involving trained athletes indicated that those taking this compound experienced improved performance in high-intensity interval training compared to those receiving a placebo .

Neuroprotective Effects

Cognitive Function

Emerging research suggests that this compound may have neuroprotective properties. It has been studied for its potential benefits in conditions such as Alzheimer's disease and Parkinson's disease due to its ability to improve cerebral blood flow and reduce oxidative stress .

Immune Function

SARS-CoV-2 Research

Recent studies have explored the binding affinity of this compound with the main protease of SARS-CoV-2 through molecular docking studies, indicating its potential as an adjunctive treatment during viral infections . This highlights its versatility beyond traditional applications.

Data Table: Summary of Key Findings on this compound Applications

Mechanism of Action

N-Acetyl-L-Citrulline exerts its effects primarily through its conversion to L-citrulline and subsequently to L-arginine. This conversion enhances nitric oxide production, which is crucial for vasodilation and cardiovascular health. The compound also influences the urea cycle, aiding in the detoxification of ammonia in the body. Molecular targets include nitric oxide synthase and enzymes involved in the urea cycle .

Comparison with Similar Compounds

Citrulline

| Property | N-Acetyl-L-Citrulline | Citrulline |

|---|---|---|

| Molecular Formula | C₈H₁₅N₃O₄ | C₆H₁₃N₃O₃ |

| Molecular Weight | 217.22 g/mol | 175.19 g/mol |

| Metabolic Pathway | Arginine biosynthesis III (acetyl cycle) | Urea cycle, Arginine biosynthesis I |

| Key Enzymes | ACDase (deacetylase), Acetylornithine transcarbamylase | Ornithine transcarbamylase |

| Biological Role | Precursor for citrulline and ornithine lipids in bacteria | Urea cycle intermediate; nitric oxide precursor |

| Organisms | Proteobacteria (e.g., Xanthomonas campestris) | Eukaryotes, most bacteria |

Key Differences :

N-Acetyl-L-Ornithine

| Property | This compound | N-Acetyl-L-Ornithine |

|---|---|---|

| Molecular Formula | C₈H₁₅N₃O₄ | C₇H₁₄N₂O₃ |

| Molecular Weight | 217.22 g/mol | 174.20 g/mol |

| Metabolic Pathway | Arginine biosynthesis III (acetyl cycle) | Canonical arginine biosynthesis (acetyl cycle) |

| Key Enzymes | Acetylornithine transcarbamylase | Acetylornithine deacetylase |

| Biological Role | Precursor for citrulline in Proteobacteria | Precursor for ornithine in most microorganisms |

| Organisms | Proteobacteria | Plants, fungi, most bacteria |

Key Differences :

N-Succinyl-L-Citrulline

| Property | This compound | N-Succinyl-L-Citrulline |

|---|---|---|

| Molecular Formula | C₈H₁₅N₃O₄ | C₁₀H₁₇N₃O₆S |

| Molecular Weight | 217.22 g/mol | 307.32 g/mol |

| Metabolic Pathway | Arginine biosynthesis III (acetyl cycle) | Arginine biosynthesis II (succinyl cycle) |

| Key Enzymes | ACDase | Succinyltransferase, desuccinylase |

| Biological Role | Citrulline precursor in Proteobacteria | Citrulline precursor in succinyl-pathway bacteria |

| Organisms | Proteobacteria | Certain bacteria (e.g., Bacillus) |

Key Differences :

N²-Acetylornithine

| Property | This compound | N²-Acetylornithine |

|---|---|---|

| Molecular Formula | C₈H₁₅N₃O₄ | C₇H₁₄N₂O₃ |

| Molecular Weight | 217.22 g/mol | 174.20 g/mol |

| Metabolic Pathway | Arginine biosynthesis III (acetyl cycle) | Arginine biosynthesis I |

| Biological Role | Ornithine lipid synthesis | Ornithine precursor in urea cycle |

| Organisms | Proteobacteria | Eukaryotes, bacteria |

Key Differences :

- N²-Acetylornithine is an isomer of N-acetyl-L-ornithine, with acetylation at the δ-amino group instead of the α-position.

Biological Activity

N-Acetyl-L-citrulline (NAC) is a derivative of the amino acid L-citrulline, known for its potential benefits in various biological processes, particularly those related to nitric oxide (NO) production and cardiovascular health. This article delves into the biological activity of NAC, focusing on its mechanisms of action, physiological effects, and relevant research findings.

This compound serves primarily as a precursor to L-arginine, which is crucial for the synthesis of NO. The conversion of NAC to L-arginine occurs through several enzymatic pathways, enhancing NO bioavailability. NO is a potent vasodilator that plays a significant role in maintaining endothelial function and regulating blood pressure.

- Nitric Oxide Production : NAC increases the availability of L-arginine, leading to enhanced NO production via endothelial nitric oxide synthase (eNOS). This process is vital for vascular health and function.

- Antioxidant Properties : NAC exhibits antioxidant effects by reducing oxidative stress, which is beneficial in preventing endothelial dysfunction and promoting vascular health.

- Inhibition of Arginase : NAC may inhibit arginase activity, which competes with eNOS for L-arginine, thereby favoring NO production over pathways leading to vasoconstriction.

Physiological Effects

NAC has been studied for its effects on various physiological parameters:

- Cardiovascular Health : Supplementation with NAC has been associated with improved endothelial function and reduced blood pressure in both healthy individuals and those with hypertension .

- Exercise Performance : Research indicates that NAC supplementation can enhance exercise performance by reducing muscle soreness and damage following strenuous activities. In animal models, doses of 250 mg/kg have shown significant improvements in recovery from eccentric exercise .

- Skeletal Muscle Protection : NAC has demonstrated protective effects against skeletal muscle damage by modulating inflammatory responses and reducing oxidative stress markers such as IL-6 and caspase 3 .

Case Studies and Clinical Trials

- Endothelial Function Improvement : A study demonstrated that oral supplementation with L-citrulline (and by extension NAC) significantly increased plasma levels of L-arginine and improved endothelial function as measured by flow-mediated dilation (FMD) in healthy adults .

- Oxidative Stress Reduction : In a controlled study involving mice subjected to eccentric exercise, NAC supplementation reduced markers of oxidative stress (NOX2 levels) and improved muscle recovery, indicating its potential as an ergogenic aid .

- Hypertension Management : Clinical trials have shown that NAC can lower both resting and stress-induced blood pressure in adults with pre-existing hypertension, suggesting its utility in managing cardiovascular conditions .

Comparative Data Table

Q & A

Q. What criteria validate enzyme kinetic parameters for this compound deacetylase?

- Methodological Answer : Michaelis-Menten constants (Kₘ, Vₘₐₓ) are derived from initial velocity measurements under saturating substrate conditions. Competitive inhibition assays (e.g., with citrate) validate substrate specificity. Thermostability (T₅₀) and pH optima are determined via activity assays across gradients (e.g., pH 4–9) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.